molecular formula C6H12ClNOS B13788115 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride CAS No. 958451-82-6

1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride

Cat. No.: B13788115
CAS No.: 958451-82-6
M. Wt: 181.68 g/mol
InChI Key: LXAZSLXHLFVESF-UHFFFAOYSA-N
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Description

1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride is a chemical compound with the molecular formula C6H12ClNOS and a molecular weight of 181.68 g/mol It is known for its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms within a nonane ring system

Preparation Methods

The synthesis of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride involves several steps, typically starting with the formation of the spiro ring system. The synthetic route may include the following steps:

    Formation of the Spiro Ring: The initial step involves the cyclization of appropriate precursors to form the spiro ring system. This can be achieved through nucleophilic substitution reactions.

    Introduction of Functional Groups:

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride can be compared with other similar compounds, such as:

    7-Oxa-1-azaspiro[4.4]nonane hydrochloride: This compound has a similar spiro ring system but lacks the sulfur atom, leading to different chemical properties and reactivity.

    1-Oxa-4-thia-7-azaspiro[4.4]nonane: This compound is similar but does not include the hydrochloride salt, affecting its solubility and stability.

The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms within the spiro ring system, which imparts distinctive chemical and biological properties.

Properties

CAS No.

958451-82-6

Molecular Formula

C6H12ClNOS

Molecular Weight

181.68 g/mol

IUPAC Name

1-oxa-4-thia-7-azaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C6H11NOS.ClH/c1-2-7-5-6(1)8-3-4-9-6;/h7H,1-5H2;1H

InChI Key

LXAZSLXHLFVESF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12OCCS2.Cl

Origin of Product

United States

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